2-{1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}acetic acid is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through the cyclization of a suitable precursor, such as a β-amino ester, under basic conditions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: The azetidine ring is then protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Cyclopropylation: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable reagent like diazomethane.
Acetic acid functionalization: Finally, the acetic acid moiety is introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the cyclopropyl group using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidines or cyclopropyl derivatives.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropyl and azetidine moieties can enhance the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}acetic acid: Lacks the cyclopropyl group, which may affect its biological activity.
tert-butyl 3-hydroxyazetidine-1-carboxylate: Contains a hydroxyl group instead of the acetic acid moiety, leading to different reactivity and applications.
tert-butyl 3-iodoazetidine-1-carboxylate: Contains an iodine atom, which can be used for further functionalization.
Uniqueness
2-{1-[(tert-butoxy)carbonyl]-3-cyclopropylazetidin-3-yl}acetic acid is unique due to the presence of both the cyclopropyl and azetidine moieties, which can impart distinct chemical and biological properties. The combination of these structural features can enhance the compound’s stability, reactivity, and potential biological activities compared to similar compounds.
Properties
CAS No. |
2137637-18-2 |
---|---|
Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.